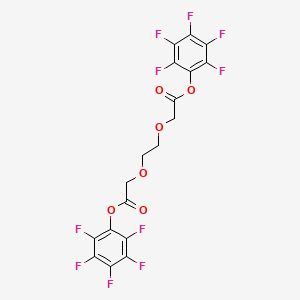

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

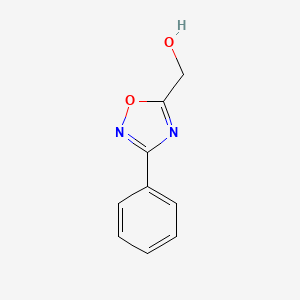

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate, commonly known as DPEN, is a versatile, multi-functional chemical compound used in a variety of scientific research applications. It is a synthetic, fluorinated organic compound that is composed of two pentafluorophenyl groups and two ethylenedioxy groups. DPEN is a colorless, odorless, water-soluble solid that is stable in air and has a relatively low melting point. It is used in a wide range of scientific applications, including organic synthesis, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Lipase-Catalyzed Transesterification : Sakai et al. (2000) reported the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol derivatives via lipase-catalyzed transesterification. This synthesis pathway highlights the utility of pentafluorophenyl-based compounds in producing chiral materials with potential applications in asymmetric synthesis and catalysis Sakai et al., 2000.

Material Science and Engineering

- Polymeric Optical Waveguides : Lee and Lee (2006) synthesized ethynyl-terminated fluorinated poly(arylene ether sulfide) using pentafluorophenyl sulfide, highlighting its application in optical waveguides. This material demonstrates high thermal stability and suitable optical properties for telecommunications Lee & Lee, 2006.

- Electroluminescence in Organic Electronics : Yeh et al. (2006) explored bisindolylmaleimide derivatives with pentafluorophenyl substituents for electroluminescence, indicating the role of these compounds in developing organic electronic devices with improved performance Yeh et al., 2006.

Polymer Chemistry

- Fluorinated Urethanes and Polyurethanes : Soto et al. (2014) reported an environmentally friendly photoreaction between pentafluorophenyl isocyanate and polyfluorinated alcohols to produce highly fluorinated urethanes and polyurethanes. These materials exhibit significant hydrophobicity and oleophobicity, useful in coatings and other surface treatments Soto et al., 2014.

- Polymeric Conducting Anodes : Tse et al. (2006) discussed the use of poly(3,4-ethylenedioxythiophene) doped with polystrenesulphonic acid (PEDOT:PSS) as a hole-injecting anode for organic hole transporters, demonstrating the application of fluorinated compounds in enhancing the performance of polymeric conducting materials Tse et al., 2006.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F10O6/c19-7-9(21)13(25)17(14(26)10(7)22)33-5(29)3-31-1-2-32-4-6(30)34-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVYOIKWZICKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)